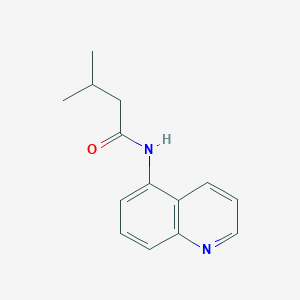

3-methyl-N-quinolin-5-ylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

3-methyl-N-quinolin-5-ylbutanamide |

InChI |

InChI=1S/C14H16N2O/c1-10(2)9-14(17)16-13-7-3-6-12-11(13)5-4-8-15-12/h3-8,10H,9H2,1-2H3,(H,16,17) |

InChI Key |

UINOYIMJWXNMBB-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=CC2=C1C=CC=N2 |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-methyl-N-quinolin-5-ylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive approach to the synthesis of the novel compound, 3-methyl-N-quinolin-5-ylbutanamide. Due to the absence of existing literature on this specific molecule, this guide presents two plausible synthetic pathways derived from established organic chemistry principles and analogous reactions reported for similar quinoline amide derivatives. The information herein is intended to provide a robust starting point for the laboratory synthesis and further investigation of this compound.

Overview of Synthetic Strategy

The synthesis of this compound involves the formation of an amide bond between the commercially available precursors: 5-aminoquinoline and 3-methylbutanoic acid (also known as isovaleric acid). Two primary and reliable methods are proposed:

-

Pathway A: Acyl Chloride Route: This classic two-step method involves the initial conversion of 3-methylbutanoic acid to its more reactive acyl chloride derivative, 3-methylbutanoyl chloride, followed by its reaction with 5-aminoquinoline.

-

Pathway B: Direct Amide Coupling: This pathway utilizes a coupling agent to facilitate the direct formation of the amide bond between 3-methylbutanoic acid and 5-aminoquinoline in a one-pot reaction.

Starting Material Data

For successful synthesis, a thorough understanding of the starting materials is crucial. The key physical and chemical properties of the precursors are summarized in the table below.

| Property | 3-Methylbutanoic Acid | 5-Aminoquinoline |

| Synonyms | Isovaleric acid, 3-Methylbutyric acid | Quinolin-5-amine |

| CAS Number | 503-74-2 | 611-34-7 |

| Molecular Formula | C₅H₁₀O₂ | C₉H₈N₂ |

| Molecular Weight | 102.13 g/mol | 144.17 g/mol |

| Appearance | Colorless liquid | Dark brown solid |

| Melting Point | -29 °C | 106-109 °C |

| Boiling Point | 175-177 °C | 310 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether | Soluble in common organic solvents |

Proposed Synthesis Pathways

Pathway A: Acyl Chloride Route

This pathway is a robust and widely used method for amide synthesis.

Caption: Acyl Chloride Synthesis Pathway for this compound.

Step 1: Synthesis of 3-Methylbutanoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbutanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, allow the mixture to cool to room temperature.

-

Distill the crude product under reduced pressure to obtain pure 3-methylbutanoyl chloride.

Step 2: Synthesis of this compound

-

Dissolve 5-aminoquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as pyridine or triethylamine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-methylbutanoyl chloride (1.05 eq) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Pathway B: Direct Amide Coupling

This method offers a more direct route to the target compound, avoiding the isolation of the acyl chloride intermediate.

Caption: Direct Amide Coupling Pathway for this compound.

-

To a solution of 3-methylbutanoic acid (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 5-aminoquinoline (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the protons of the quinoline ring, the isobutyl group, and the amide N-H proton. |

| ¹³C NMR | Resonances for the carbons of the quinoline ring, the isobutyl group, and the amide carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₆N₂O (228.29 g/mol ). |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Hypothetical Biological Activity and Signaling Pathway

While the specific biological activity of this compound is unknown, many quinoline and N-aryl amide derivatives have been reported to exhibit significant pharmacological properties, particularly as anticancer agents.[1][2] A common mechanism of action for such compounds is the inhibition of protein kinases involved in cancer cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

Based on this precedent, a hypothetical signaling pathway for this compound as a VEGFR-2 inhibitor is proposed below.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.

This proposed mechanism suggests that this compound could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascade that promotes tumor angiogenesis and growth.[1] Further biological evaluation is required to validate this hypothesis.

Conclusion

This technical guide provides two well-established and practical synthetic routes for the preparation of the novel compound this compound. The detailed experimental protocols, along with the physicochemical data of the starting materials, offer a solid foundation for its synthesis and purification. Furthermore, the proposed hypothetical biological activity and signaling pathway provide a rationale for its potential investigation as a therapeutic agent, particularly in the context of oncology. Researchers are encouraged to use this guide as a starting point for the synthesis and subsequent biological evaluation of this promising new chemical entity.

References

- 1. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of 3-methyl-N-quinolin-5-ylbutanamide

A comprehensive review of available data on the biological activity, experimental evaluation, and potential signaling pathways of 3-methyl-N-quinolin-5-ylbutanamide.

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide serves as a foundational resource on the novel chemical entity this compound. As of the date of this publication, publicly accessible scientific literature and databases lack specific data regarding the mechanism of action, quantitative biological effects, and detailed experimental protocols for this compound. This document outlines the current information gap and provides a theoretical framework for future investigation based on the structural motifs of the molecule. The quinoline and butanamide moieties suggest potential interactions with a range of biological targets, which are discussed herein as avenues for future research. This guide is intended to provide a starting point for researchers and drug development professionals interested in elucidating the pharmacological profile of this compound.

Introduction

This compound is a chemical compound whose biological activity and mechanism of action have not been characterized in the existing scientific literature. Its chemical structure, featuring a quinoline ring system linked to a butanamide group, suggests potential for a variety of pharmacological activities. Quinoline derivatives are known to possess a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The butanamide portion of the molecule may influence its pharmacokinetic properties and binding to target proteins.

This document aims to provide a structured approach for initiating the scientific investigation of this compound. Due to the absence of empirical data, the subsequent sections will focus on proposing experimental workflows and outlining potential signaling pathways that could be modulated by this compound, based on chemoinformatic predictions and the known activities of structurally related molecules.

Proposed Areas of Investigation

Given the structural features of this compound, the following areas represent logical starting points for research into its mechanism of action:

-

Kinase Inhibition: The quinoline core is a common scaffold in kinase inhibitors. High-throughput screening against a panel of human kinases could reveal potential targets.

-

Nuclear Receptor Modulation: Some quinoline derivatives are known to interact with nuclear receptors. Assays to determine agonistic or antagonistic activity at receptors such as the estrogen receptor or androgen receptor could be informative.

-

Ion Channel Modulation: The lipophilic nature of the molecule suggests potential interaction with ion channels. Electrophysiological studies could assess its effects on various ion channel types.

-

Antiproliferative Activity: The quinoline moiety is present in several anticancer drugs. Screening against a panel of cancer cell lines would be a crucial first step in evaluating its potential as an oncology therapeutic.

Hypothetical Experimental Workflow

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed as a starting point for investigation.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Potential Signaling Pathway Involvement

Based on the prevalence of the quinoline scaffold in known kinase inhibitors, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Data Presentation: A Template for Future Studies

As no quantitative data is currently available, the following tables are provided as templates for the structured presentation of future experimental findings.

Table 1: In Vitro Activity

| Assay Type | Target | IC50 / EC50 (µM) | Hill Slope | Max Response (%) |

|---|---|---|---|---|

| Kinase Assay | e.g., PI3Kα | |||

| Cell Viability | e.g., MCF-7 |

| Receptor Binding | e.g., ERα | | | |

Table 2: In Vivo Efficacy

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Body Weight Change (%) | Observations |

|---|---|---|---|---|

| e.g., MCF-7 Xenograft |

| | | | | |

Experimental Protocols: A Methodological Framework

Detailed experimental protocols are essential for reproducible research. The following outlines a general methodology for a primary kinase assay, which would be a logical first step in characterizing the compound.

Protocol 1: PI3Kα Kinase Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against the PI3Kα enzyme.

-

Materials:

-

Recombinant human PI3Kα enzyme.

-

PIP2 (substrate).

-

ATP.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

ADP-Glo™ Kinase Assay kit (Promega).

-

This compound (test compound).

-

Staurosporine (positive control).

-

DMSO (vehicle control).

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add 5 µL of kinase buffer.

-

Add 50 nL of the test compound, positive control, or vehicle control to the appropriate wells.

-

Add 2.5 µL of a solution containing the PI3Kα enzyme and PIP2 substrate.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the generated ADP by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive and vehicle controls.

-

Plot the normalized data as a function of compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

This compound represents an unexplored area of chemical biology and drug discovery. The absence of existing data necessitates a systematic and multi-faceted research approach to uncover its pharmacological potential. The proposed workflows, hypothetical targets, and standardized data presentation formats in this guide are intended to provide a robust framework for initiating such an investigation. Future research should focus on a broad initial screening cascade to identify a primary biological target, followed by in-depth studies to elucidate the precise mechanism of action and to validate its therapeutic potential in relevant disease models. The scientific community is encouraged to share findings on this compound to accelerate our understanding of its properties.

"3-methyl-N-quinolin-5-ylbutanamide" CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-methyl-N-quinolin-5-ylbutanamide, including its nomenclature, proposed synthesis, and key physicochemical properties. Due to the compound's novelty, this document outlines a prospective experimental approach for its synthesis and characterization, drawing upon established principles of organic chemistry.

Chemical Identity

While a specific CAS number for this compound is not publicly registered, indicating its status as a potentially novel compound, its chemical identity can be precisely defined through its systematic IUPAC name and structural representation.

| Identifier | Value |

| IUPAC Name | 3-methyl-N-(quinolin-5-yl)butanamide |

| Molecular Formula | C₁₄H₁₆N₂O |

| Molecular Weight | 228.29 g/mol |

| Canonical SMILES | CC(C)CC(=O)NC1=C2C=CC=NC2=CC=C1 |

| InChI Key | InChIKey=Generated upon synthesis and characterization |

Proposed Synthesis

The synthesis of this compound can be achieved through the formation of an amide bond between 5-aminoquinoline and 3-methylbutanoic acid or its activated derivative. A common and effective method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

This protocol details the synthesis via the acylation of 5-aminoquinoline with isovaleryl chloride (3-methylbutanoyl chloride).

Materials:

-

5-aminoquinoline

-

Isovaleryl chloride (3-methylbutanoyl chloride)[1]

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane.

-

Base Addition: Add triethylamine or pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add isovaleryl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic amide and aromatic functional groups.

-

Melting Point: To assess the purity of the crystalline solid.

Physicochemical Properties and Data

As this compound is not a commercially cataloged compound, experimental data on its physical and chemical properties are not available. The following table summarizes the properties of the starting materials and the predicted properties of the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Aminoquinoline | C₉H₈N₂ | 144.17 | 107-109 | 310 |

| Isovaleryl Chloride | C₅H₉ClO | 120.58 | -110 | 113-115 |

| This compound | C₁₄H₁₆N₂O | 228.29 | Predicted: Solid | Predicted: > 300 |

Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[2] They are typically neutral compounds, but can show weak acidic or basic properties under certain conditions.[3]

Logical Workflow and Diagrams

The logical flow for the synthesis and characterization of this compound is depicted below.

References

An In-depth Technical Guide to 3-methyl-N-quinolin-5-ylbutanamide: A Novel Quinoline Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 3-methyl-N-quinolin-5-ylbutanamide, a molecule of significant interest within the broader class of quinoline derivatives. Although direct experimental data for this specific compound is not yet publicly available, this document outlines a proposed synthetic pathway, predicts its physicochemical properties, and explores its potential biological activities and mechanisms of action based on extensive research of structurally analogous compounds. This guide serves as a foundational resource for researchers and drug development professionals interested in the exploration and potential therapeutic applications of this and related N-quinolinyl-alkanamides.

Introduction

Quinoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2][3] These activities include antimicrobial, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties. The versatility of the quinoline scaffold allows for extensive functionalization, leading to the development of numerous therapeutic agents. The title compound, this compound, combines the quinoline moiety with a 3-methylbutanamide side chain, suggesting the potential for unique biological interactions and a favorable pharmacological profile. This guide will delve into the prospective discovery and scientific history of this compound by examining its constituent parts and related molecules.

Proposed Synthesis and Discovery

The discovery of this compound is projected to follow established principles of rational drug design, beginning with the identification of the quinolin-5-amine scaffold as a pharmacophore of interest. The synthesis of the target compound can be achieved through a standard amide coupling reaction between 3-methylbutanoic acid and quinolin-5-amine.

General Experimental Protocol for Amide Coupling

A common and effective method for this synthesis involves the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) and an additive such as Hydroxybenzotriazole (HOBt).

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

Based on the structure of this compound, its physicochemical and pharmacokinetic properties can be predicted using computational models. These predictions are crucial for assessing its drug-likeness and potential for in vivo activity.

| Property | Predicted Value | Method |

| Molecular Weight | 228.29 g/mol | Calculation |

| LogP | 3.1 | ALOGPS 2.1 |

| Hydrogen Bond Donors | 1 | Calculation |

| Hydrogen Bond Acceptors | 2 | Calculation |

| Polar Surface Area | 41.13 Ų | Calculation |

| Rotatable Bonds | 3 | Calculation |

| Lipinski's Rule of 5 | Compliant | In silico |

| ADMET Profile | Favorable | In silico prediction |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is unavailable, the known activities of structurally similar N-quinolinyl-alkanamides and quinoline derivatives allow for informed hypotheses regarding its potential therapeutic applications.

Predicted Biological Activities

-

Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The target compound may interfere with key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents. This compound could potentially inhibit bacterial or fungal growth.

-

Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes.

Hypothetical Signaling Pathway Inhibition

Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Future Directions and Conclusion

The exploration of novel quinoline derivatives like this compound holds significant promise for the discovery of new therapeutic agents. This technical guide provides a foundational framework for initiating research into this compound. Future work should focus on the actual synthesis, characterization, and comprehensive biological evaluation of this compound. In vitro and in vivo studies will be essential to validate the predicted activities and to elucidate its precise mechanism of action. The data presented herein, though predictive, offers a compelling rationale for the further investigation of this and related N-quinolinyl-alkanamides as potential drug candidates.

References

Lack of Specific Data for 3-methyl-N-quinolin-5-ylbutanamide Necessitates General Overview

A comprehensive search for solubility and stability data on the specific compound, 3-methyl-N-quinolin-5-ylbutanamide, has yielded no direct experimental or quantitative information. The scientific literature and chemical databases reviewed do not contain specific studies on the physicochemical properties of this molecule. Therefore, this guide will provide a general overview of the anticipated solubility and stability characteristics based on the quinoline and butanamide functional groups, and outline standard methodologies for determining these properties for a novel compound.

General Solubility and Stability Considerations for Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound, and its derivatives are often characterized by low aqueous solubility, a feature that can be influenced by various substituents. The presence of the butanamide side chain in this compound may slightly increase its polarity compared to unsubstituted quinoline, but the molecule is still expected to be sparingly soluble in water. The solubility is likely to be higher in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for dissolving such compounds in drug discovery research.

The stability of quinoline derivatives can vary significantly depending on their substitution patterns. In general, the quinoline ring itself is relatively stable. However, the amide bond in the butanamide side chain could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Photostability is another factor to consider, as aromatic systems can sometimes be degraded by exposure to UV light.

Standard Experimental Protocols for Solubility and Stability Determination

For a novel compound like this compound, the following experimental protocols are standard in the pharmaceutical and chemical research fields to determine solubility and stability.

Table 1: Experimental Protocols for Solubility and Stability Testing

| Parameter | Experimental Method | Description |

| Thermodynamic Solubility | Shake-flask method (in various solvents like water, PBS, and organic solvents) | An excess of the compound is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, typically by HPLC-UV. |

| Kinetic Solubility | High-throughput screening (HTS) methods (e.g., nephelometry or turbidimetry) | A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time to determine the concentration at which the compound begins to precipitate. |

| pH-Dependent Solubility | Potentiometric titration or shake-flask method at different pH values | The solubility of the compound is determined in a series of buffers with varying pH to understand the impact of ionization on solubility. |

| Chemical Stability (pH) | Stability testing in acidic, neutral, and basic solutions | The compound is incubated in solutions of different pH at a set temperature. Aliquots are taken at various time points and analyzed by a stability-indicating HPLC method to measure the degradation of the parent compound and the formation of any degradation products. |

| Photostability | ICH Q1B guideline testing | The compound, in both solid and solution form, is exposed to a controlled source of UV and visible light. The extent of degradation is assessed by HPLC. |

| Thermal Stability | Thermogravimetric analysis (TGA) or accelerated stability studies | TGA is used to determine the temperature at which the compound starts to decompose. Accelerated stability studies involve storing the compound at elevated temperatures and monitoring its degradation over time. |

General Workflow for Compound Characterization

The process of characterizing a new chemical entity involves a logical flow of experiments to determine its key physicochemical properties.

In the absence of specific data for this compound, researchers and drug development professionals are advised to undertake a comprehensive experimental evaluation as outlined above to determine its solubility and stability profile. This foundational data is critical for any further development, including formulation and biological testing.

Spectroscopic Analysis of 3-methyl-N-quinolin-5-ylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of the compound 3-methyl-N-quinolin-5-ylbutanamide. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its constituent chemical moieties: the 3-methylbutanamide group and the quinoline-5-amine core. The methodologies described are standard analytical chemistry protocols widely applicable for the characterization of novel organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.80 | dd | 1H | H-2 (Quinoline) |

| ~8.10 | d | 1H | H-4 (Quinoline) |

| ~7.95 | d | 1H | H-6 (Quinoline) |

| ~7.70 | t | 1H | H-7 (Quinoline) |

| ~7.50 | dd | 1H | H-3 (Quinoline) |

| ~7.40 | d | 1H | H-8 (Quinoline) |

| ~7.90 | br s | 1H | N-H (Amide) |

| ~2.40 | d | 2H | -CH₂- (Butanamide) |

| ~2.20 | m | 1H | -CH- (Butanamide) |

| ~1.05 | d | 6H | -CH(CH₃)₂ (Butanamide) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (Amide) |

| ~150.0 | C-2 (Quinoline) |

| ~148.5 | C-8a (Quinoline) |

| ~135.0 | C-4 (Quinoline) |

| ~134.0 | C-5 (Quinoline) |

| ~129.5 | C-7 (Quinoline) |

| ~125.0 | C-4a (Quinoline) |

| ~122.0 | C-3 (Quinoline) |

| ~121.0 | C-6 (Quinoline) |

| ~117.0 | C-8 (Quinoline) |

| ~45.0 | -CH₂- (Butanamide) |

| ~26.0 | -CH- (Butanamide) |

| ~22.5 | -CH(CH₃)₂ (Butanamide) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Amide) |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960-2870 | Strong | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1600, 1580, 1500 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~830, 790 | Strong | Aromatic C-H Bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 228 | High | [M]⁺ (Molecular Ion) |

| 157 | High | [M - C₄H₉O]⁺ |

| 143 | Medium | [Quinoline-5-amine]⁺ |

| 85 | Medium | [C₄H₉CO]⁺ |

| 57 | High | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis: Amide Coupling

A standard method for the synthesis of this compound is the coupling of 5-aminoquinoline with 3-methylbutanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

Materials:

-

5-aminoquinoline

-

3-methylbutanoic acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 5-aminoquinoline (1.0 eq) in anhydrous DMF.

-

Add 3-methylbutanoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 s.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

IR Spectroscopy

Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid purified compound directly onto the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

Mass Spectrometry

Instrumentation: High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

Data Acquisition:

-

Ionization Mode: Positive ESI.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Fragmentor Voltage: 100 V.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Synthesis Pathway

Caption: Proposed synthetic route for this compound.

Potential Biological Targets of 3-methyl-N-quinolin-5-ylbutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel chemical entity, 3-methyl-N-quinolin-5-ylbutanamide. Due to the absence of direct experimental data for this specific compound, this document leverages a structure-based predictive approach. By dissecting the molecule into its core components—the quinoline-5-yl head group and the 3-methylbutanamide side chain—we have identified and analyzed the known biological targets of structurally analogous compounds. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and experimental workflows to facilitate further investigation and hypothesis-driven research into the therapeutic potential of this compound.

Introduction

This compound is a small molecule featuring a quinoline core, a scaffold known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The butanamide side chain is also present in various bioactive compounds. This guide explores the potential biological targets of this hybrid molecule by examining the established activities of its structural analogs. The following sections will delve into the potential for this compound to target key enzymes involved in cancer and metabolic diseases, including topoisomerases, phosphoinositide 3-kinases (PI3Ks), dihydroorotate dehydrogenase (DHODH), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Predicted Biological Targets and Mechanisms of Action

Based on the structure of this compound, four primary potential biological targets have been identified through analysis of its core structural motifs.

Topoisomerase I/II Inhibition

The quinoline scaffold is a well-established pharmacophore in the design of topoisomerase inhibitors. These enzymes are critical for resolving DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cells, making them attractive targets for cancer therapy.[1][2]

Quantitative Data for Structurally Similar Quinoline Derivatives

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| TAS-103 | Topoisomerase I | 2 | - | [1][2] |

| TAS-103 | Topoisomerase II | 6.5 | - | [1][2] |

| Pyrazolo[4,3-f]quinoline 1M | - | < 8 | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | [3] |

| Pyrazolo[4,3-f]quinoline 2E | Topoisomerase IIα | < 7 | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | [3] |

| Pyrazolo[4,3-f]quinoline 2P | - | < 8 | ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3 | [3] |

| Acridine-Thiosemicarbazone DL-08 | - | 14.79 | B16-F10 | [4] |

Signaling Pathway: Topoisomerase Inhibition

Figure 1: Predicted mechanism of topoisomerase inhibition.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many cancers. Several quinoline and quinazoline derivatives have been identified as potent PI3K inhibitors.[5][6]

Quantitative Data for Structurally Similar Quinoline and Quinazoline Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Pictilisib (GDC-0941) | PI3Kα/δ | 3 | [7] |

| Dactolisib (BEZ235) | PI3Kα | 4 | [7] |

| Dactolisib (BEZ235) | PI3Kδ | 5 | [7] |

| Dactolisib (BEZ235) | PI3Kγ | 7 | [7] |

| Dactolisib (BEZ235) | PI3Kβ | 75 | [7] |

| Cinnoline derivative 25 | PI3K (general) | - | [6] |

| Alkylsulfonamide-quinazoline A1 | PI3Kα | 4.5 | [8] |

| Imidazoquinoline 1 (BEZ235) | PI3Kα | 17 | [5] |

| Imidazoquinoline 1 (BEZ235) | PI3Kδ | 25 | [5] |

| Imidazoquinoline 1 (BEZ235) | PI3Kβ | 192 | [5] |

| Imidazoquinoline 1 (BEZ235) | PI3Kγ | 313 | [5] |

Signaling Pathway: PI3K/Akt/mTOR

Figure 2: The PI3K/Akt/mTOR signaling pathway and predicted inhibition point.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells. Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest and apoptosis. Quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[9][10][11]

Quantitative Data for Structurally Similar Quinoline Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Analog 41 | DHODH | 9.71 | [9][10][11] |

| Analog 43 | DHODH | 26.2 | [9][10] |

| 1,7-naphthyridine 46 | DHODH | 28.3 | [9][10][11] |

| Lead Compound 3 | DHODH | 250 | [9] |

| Compound 11 | DHODH | 240 | [12] |

Signaling Pathway: De Novo Pyrimidine Biosynthesis

Figure 3: Inhibition of the de novo pyrimidine biosynthesis pathway.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like liver and adipose tissue.[13][14] Overactivity of 11β-HSD1 is implicated in metabolic syndrome and obesity. The butanamide side chain is a feature of some known 11β-HSD1 inhibitors.

Quantitative Data for Structurally Similar Butanamide and Other Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound C (pyrimidine) | 11β-HSD1 | 0.07 | [13] |

| Spirocycloalkylpyrrolidine amide 73 | 11β-HSD1 | 0.0005 | [15] |

Signaling Pathway: Glucocorticoid Activation

Figure 4: Inhibition of 11β-HSD1 and its role in glucocorticoid activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound against its potential biological targets.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Experimental Workflow: Topoisomerase I DNA Relaxation Assay

Figure 5: Workflow for the Topoisomerase I DNA Relaxation Assay.

Materials:

-

10x Topoisomerase I assay buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% Bovine Serum Albumin, 1 mM Spermidine, 50% glycerol.

-

Supercoiled pBR322 DNA (0.25 µg/µl).

-

Human Topoisomerase I.

-

Test compound dissolved in DMSO.

-

STEB (Stop Buffer): 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

-

Chloroform/isoamyl alcohol (24:1).

-

1% Agarose gel in 1x TAE buffer.

-

Ethidium bromide staining solution.

Procedure:

-

Prepare a reaction mixture containing 10x Topoisomerase I assay buffer, supercoiled pBR322 DNA, and water.

-

Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the reaction by adding human Topoisomerase I.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol, followed by vortexing and centrifugation.

-

Load the aqueous phase onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is determined by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.[16]

PI3K Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the activity of PI3K by quantifying the amount of ADP produced during the kinase reaction.

Experimental Workflow: ADP-Glo™ PI3K Assay

Figure 6: Workflow for the ADP-Glo™ PI3K Assay.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Recombinant PI3K enzyme.

-

Lipid substrate (e.g., PI(4,5)P2).

-

PI3K reaction buffer.

-

ATP.

-

Test compound in DMSO.

-

White, opaque 96- or 384-well plates.

-

Luminometer.

Procedure:

-

Set up the kinase reaction by adding the PI3K enzyme, lipid substrate, and reaction buffer to the wells of a microplate.

-

Add the test compound at various concentrations or DMSO as a control.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[17][18]

Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition Assay

This assay measures the inhibition of hDHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP).

Procedure:

-

Pre-incubate the human recombinant hDHODH enzyme at 37°C for 5 minutes in a Tris-buffer (pH 8.0) solution containing Triton X-100, coenzyme Q10, and DCIP.

-

Add the test compound at various concentrations (with a final DMSO concentration of 0.1% v/v).

-

Initiate the reaction by adding the substrate, dihydroorotate.

-

Monitor the decrease in absorbance of DCIP at 600 nm over time.

-

The rate of DCIP reduction is proportional to the hDHODH activity. Calculate the IC50 values from the dose-response curves.[19]

11β-HSD1 Cellular Assay

This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol in a cellular context.

Procedure:

-

Culture HEK293 cells transduced with a BacMam virus expressing human 11β-HSD1 in a 384-well plate.

-

Add the test compound at various concentrations to the cells.

-

Add the substrate, cortisone, to the cell culture medium.

-

Incubate the cells for a specified period.

-

Collect the cell culture supernatant.

-

Quantify the amount of cortisol produced in the supernatant using a competitive homogenous time-resolved fluorescence (HTRF) method.

-

The level of cortisol is indicative of the 11β-HSD1 activity.[20]

Conclusion

While direct experimental evidence is currently lacking for this compound, a comprehensive analysis of its structural components strongly suggests potential interactions with several key biological targets implicated in cancer and metabolic diseases. The quinoline moiety points towards the inhibition of topoisomerases, PI3Ks, and DHODH, while the butanamide side chain suggests a potential for inhibiting 11β-HSD1. This guide provides a foundational framework for the scientific community to initiate targeted investigations into the pharmacological profile of this novel compound. The presented quantitative data on analogous compounds, detailed experimental protocols, and illustrative diagrams are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, paving the way for future in-depth studies to validate these predicted biological targets and explore the therapeutic potential of this compound.

References

- 1. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor activity of a novel quinoline derivative, TAS-103, with inhibitory effects on topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]

- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 13. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. inspiralis.com [inspiralis.com]

- 17. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]

- 18. promega.com [promega.com]

- 19. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 3-methyl-N-quinolin-5-ylbutanamide: A Technical Guide to Molecular Docking and Modeling

For Immediate Release

This technical guide provides a comprehensive overview of a hypothetical in silico modeling and docking study of the novel compound, 3-methyl-N-quinolin-5-ylbutanamide. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed framework for computational analysis of similar quinoline derivatives.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are pivotal in the development of new therapeutic agents.[1] These scaffolds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] The compound this compound is a novel molecule designed to leverage the therapeutic potential of the quinoline core.

This guide outlines a hypothetical in silico study to predict the binding affinity and interaction of this compound with a putative protein target. For the purpose of this illustrative study, the Epidermal Growth Factor Receptor (EGFR) kinase domain has been selected as the target, a common focus for quinoline-based inhibitors in cancer research.

Computational Methodology

A standard computational workflow was conceptualized to investigate the interaction between this compound and the EGFR kinase domain. The workflow encompasses ligand and protein preparation, molecular docking, and post-docking analysis.

Hypothetical Results

Molecular Docking and Binding Affinity

The hypothetical docking of this compound into the ATP-binding site of the EGFR kinase domain yielded several binding poses. The pose with the lowest binding energy was selected for further analysis.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Inhibitory Constant (Ki) (µM) | 0.25 |

| Interacting Residues | MET793, LEU718, VAL726, ALA743, LYS745, THR790, ASP855 |

| Hydrogen Bonds | 2 (with MET793, THR790) |

| Hydrophobic Interactions | LEU718, VAL726, ALA743 |

| Pi-Alkyl Interactions | LYS745 |

Table 1: Hypothetical Docking Results of this compound with EGFR

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A computational ADMET prediction was performed to assess the drug-likeness of this compound. The analysis was based on established models such as Lipinski's Rule of Five.

| Property | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight ( g/mol ) | 254.32 | < 500 | Yes |

| LogP | 3.2 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | < 5 | Yes |

| Hydrogen Bond Acceptors | 2 | < 10 | Yes |

| Topological Polar Surface Area (Ų) | 41.5 | < 140 | Yes |

| Aqueous Solubility (logS) | -3.5 | > -6 | Yes |

| Blood-Brain Barrier Permeation | Low | - | Favorable |

| CYP2D6 Inhibitor | Unlikely | - | Favorable |

| Hepatotoxicity | Low risk | - | Favorable |

Table 2: Predicted ADMET Properties of this compound

Putative Signaling Pathway

The binding of this compound to the EGFR kinase domain is hypothesized to inhibit its downstream signaling cascade, which is crucial for cell proliferation and survival.

Detailed Experimental Protocols

Ligand Preparation

-

The 2D structure of this compound was sketched using ChemDraw.

-

The structure was converted to 3D format and saved as an SDF file.

-

Energy minimization was performed using the MMFF94 force field in Avogadro to obtain a stable conformation.

-

The final structure was saved in PDBQT format for use in AutoDock Vina.

Protein Preparation

-

The crystal structure of the EGFR kinase domain (PDB ID: 2GS2) was downloaded from the Protein Data Bank.

-

All water molecules and co-crystallized ligands were removed using PyMOL.

-

Polar hydrogens and Gasteiger charges were added to the protein using AutoDock Tools.

-

The prepared protein was saved in PDBQT format.

Molecular Docking

-

The binding site was defined by creating a grid box centered on the co-crystallized ligand in the original PDB file, with dimensions of 20x20x20 Å.

-

Molecular docking was performed using AutoDock Vina with an exhaustiveness of 8.

-

The top 10 binding poses were generated and ranked based on their binding affinity scores.

Post-Docking Analysis

-

The lowest energy binding pose was selected for detailed interaction analysis.

-

Intermolecular interactions, including hydrogen bonds and hydrophobic contacts, were visualized using PyMOL and LigPlot+.

-

The SMILES string of the ligand was submitted to the SwissADME web server for the prediction of physicochemical properties and pharmacokinetic parameters.

Conclusion

This hypothetical in silico study demonstrates a robust framework for evaluating the therapeutic potential of novel compounds like this compound. The predicted high binding affinity for the EGFR kinase domain and favorable ADMET properties suggest that this compound could be a promising candidate for further preclinical and clinical investigation. The methodologies and workflows presented here provide a valuable blueprint for researchers engaged in computational drug discovery.

References

An In-depth Technical Guide to Quinoline-Amide Conjugates: Synthesis, Biological Activity, and Therapeutic Potential

Disclaimer: Initial searches for the specific compound "3-methyl-N-quinolin-5-ylbutanamide" did not yield any direct scientific literature. Therefore, this guide will focus on the broader, well-researched class of quinoline-amide and quinoline-carboxamide conjugates, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities. The fusion of a benzene and a pyridine ring bestows upon the quinoline scaffold a unique electronic and structural profile, making it a "privileged structure" in drug discovery. When conjugated with an amide moiety, the resulting quinoline-amide compounds exhibit a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. This guide provides a detailed exploration of the synthesis, biological evaluation, and structure-activity relationships of this important class of molecules.

Synthesis of Quinoline-Amide Conjugates

The synthesis of quinoline-amide derivatives typically involves the coupling of a quinoline carboxylic acid with an appropriate amine or, conversely, the reaction of a quinoline amine with a carboxylic acid or its activated derivative.

General Synthesis Workflow

A common synthetic strategy for preparing N-aryl quinoline-carboxamides involves the amidation of a quinoline carboxylic acid. This process can be broken down into several key steps, as illustrated in the workflow diagram below.

Caption: General workflow for the synthesis of N-aryl quinoline-carboxamides.

Detailed Experimental Protocol: Synthesis of N-Aryl Quinoline-2-Carboxamide

This protocol provides a representative example of the synthesis of an N-aryl quinoline-2-carboxamide from quinoline-2-carboxylic acid.

Materials:

-

Quinoline-2-carboxylic acid

-

Substituted aniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Dry Tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate, Dichloromethane, Hexane (for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask, add quinoline-2-carboxylic acid (1.0 eq). Dissolve the acid in dry THF.

-

Activation of Carboxylic Acid: Cool the mixture to 0 °C in an ice bath. Add EDCI (1.0 eq) and HOBt (1.0 eq) to the solution. Stir the reaction mixture at 0 °C for 30 minutes.

-

Addition of Amine: Add the corresponding substituted aniline (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate, dichloromethane, and hexane as the eluent.

-

Characterization: Characterize the purified N-aryl quinoline-2-carboxamide using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Therapeutic Targets

Quinoline-amide conjugates have been investigated for a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity: Targeting VEGFR-2 Signaling

A significant number of quinoline-amide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor blood supply, leading to a reduction in tumor growth and proliferation.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events. Quinoline-amide inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing its autophosphorylation and subsequent activation of downstream pathways.

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline-amide derivatives.

The inhibitory activity of quinoline-amide derivatives against VEGFR-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the VEGFR-2 inhibitory activity of a series of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives, highlighting key structure-activity relationships.[3]

| Compound | R | IC50 (nM) for VEGFR-2 |

| 1 | H | 10 |

| 2 | 3-CH3 | 8 |

| 3 | 4-F | 15 |

| 4 | 3-Cl | 5 |

| 5 | 4-OCH3 | 25 |

Data presented is illustrative and based on reported trends.

Antimicrobial Activity

Quinoline-amide conjugates have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action can be multifaceted, including the inhibition of essential enzymes like DNA gyrase and topoisomerase, disruption of microbial cell membranes, and interference with key metabolic pathways.

The antimicrobial efficacy of these compounds is often determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below presents the MIC values of representative quinoline-carboxamide derivatives against various bacterial strains.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| 6a | 12.5 | 25 |

| 6b | 6.25 | 12.5 |

| 6c | 25 | 50 |

| Ciprofloxacin | 0.5 | 0.25 |

Data is representative of typical findings in the literature.

Structure-Activity Relationships (SAR)

The biological activity of quinoline-amide conjugates is highly dependent on the nature and position of substituents on both the quinoline ring and the amide moiety.

SAR for Anticancer Activity (VEGFR-2 Inhibition)

-

Quinoline Ring Substituents: Electron-withdrawing groups at positions 6 and 7 of the quinoline ring can enhance activity.[3]

-

Amide Linker: The nature of the amide linker is crucial. For N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, the urea linkage is a key pharmacophoric feature.

-

Aryl Amide Substituents:

-

Small, less hydrophobic substituents on the N-aryl ring are generally favored.

-

Substituents at the ortho and meta positions of the N-aryl ring tend to increase potency more than those at the para position.[3]

-

Hydrogen bond donating or accepting properties of the substituents can significantly influence binding to the receptor.

-

SAR for Antimicrobial Activity

-

Lipophilicity: A correlation between increased lipophilicity and enhanced antimicrobial activity is often observed.

-

Substituents on the Quinoline Ring: The presence of specific substituents, such as halogens, can modulate the antimicrobial spectrum and potency.

-

Amide Side Chain: The nature of the substituent on the amide nitrogen plays a critical role. Bulky or lipophilic groups can influence membrane permeability and interaction with intracellular targets.

Conclusion and Future Directions

Quinoline-amide conjugates have emerged as a highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The versatility of their synthesis allows for the generation of large libraries of analogs for structure-activity relationship studies, facilitating the optimization of lead compounds.

Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational tools for the design of more potent and selective inhibitors.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

ADMET Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of lead candidates to identify those with favorable drug-like properties.

-

Combination Therapies: Investigating the synergistic effects of quinoline-amide conjugates with existing therapeutic agents.

The continued exploration of this privileged structural scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: derivatives of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-methyl-N-quinolin-5-ylbutanamide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-N-quinolin-5-ylbutanamide is a novel synthetic quinoline derivative. Quinoline-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] In the context of oncology, various quinoline derivatives have been shown to exert their cytotoxic effects through multiple mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[2][3][5] These compounds can target various cellular components, including DNA, topoisomerases, and protein kinases like tyrosine kinases.[2][4]

These application notes provide a comprehensive, hypothetical framework for the initial in vitro characterization of this compound as a potential anticancer agent. The protocols outlined below are standard methods for assessing cytotoxicity, effects on cell cycle progression, and the induction of apoptosis in cancer cell lines.

Hypothetical Mechanism of Action

Based on the known activities of similar quinoline derivatives, it is hypothesized that this compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is proposed to occur through the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Quantitative Data Summary

The following tables present hypothetical data for the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 22.8 |

| HeLa | Cervical Cancer | 18.5 |

| K-562 | Chronic Myelogenous Leukemia | 25.1 |

Table 2: Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Vehicle (0.1% DMSO) | 65.3 | 20.1 | 14.6 | 1.2 |

| 10 µM Compound | 55.8 | 28.5 | 15.7 | 8.9 |

| 20 µM Compound | 40.2 | 45.3 | 14.5 | 15.6 |

Table 3: Relative Protein Expression of Apoptosis Markers in MCF-7 Cells after 24h Treatment

| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |

| Vehicle (0.1% DMSO) | 1.0 | 1.0 | 1.0 | 1.0 |

| 20 µM Compound | 4.8 | 4.2 | 0.4 | 2.5 |

Experimental Protocols

Preparation of Stock Solution

-

Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Procedure:

-

Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in DMSO.

-

Vortex until fully dissolved.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C.

-

-

Working Solutions: Dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assessment (MTT Assay)

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[6]

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)[7]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution based on DNA content.[9][10][11]

Materials:

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)[12]

-

Flow cytometer

Protocol:

-

Seed 2x10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control for 24 hours.

-

Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[10]

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[12]

-

Analyze the samples using a flow cytometer. The data will provide the percentage of cells in the G0/G1, S, and G2/M phases, as well as a sub-G1 peak indicative of apoptotic cells.[13]

Analysis of Apoptosis by Western Blot

This protocol detects key proteins in the apoptotic pathway, such as caspases and PARP, to confirm the induction of apoptosis.[14][15]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells in 6-well plates with the compound for the desired time.

-

Lyse the cells using RIPA buffer and collect the total protein lysate.[16]

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.[17] The presence of cleaved forms of caspase-3 and PARP indicates active apoptosis.[14][15]

References

- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) [scispace.com]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. nanocellect.com [nanocellect.com]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. biotech.illinois.edu [biotech.illinois.edu]

Application Notes and Protocols for In Vivo Animal Studies of Quinoline Derivatives

Disclaimer: The following information is for research purposes only and does not constitute medical advice. The specific compound "3-methyl-N-quinolin-5-ylbutanamide" is not well-documented in publicly available scientific literature. Therefore, these application notes and protocols are based on representative studies of similar quinoline derivatives to provide a framework for in vivo animal research. Researchers should conduct comprehensive literature reviews and preliminary dose-finding studies for any new compound.

I. Introduction to Quinoline Derivatives in Research

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3] These compounds are being investigated for various therapeutic applications, including as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents.[1][2][3] Their diverse pharmacological effects often stem from their ability to interact with various biological targets, such as protein kinases, tubulin, and phosphodiesterases.[3][4]

This document provides detailed application notes and protocols for the in vivo investigation of quinoline derivatives, using examples from preclinical studies in oncology and neurodegenerative diseases.

II. Application Note 1: Anticancer Efficacy of a Novel Quinoline Derivative (Compound 91b1)

This section focuses on the in vivo evaluation of a novel quinoline derivative, compound 91b1, which has demonstrated significant anticancer effects.[5]

Mechanism of Action (Hypothesized)

Compound 91b1 is suggested to exert its anticancer effects by downregulating Lumican, a protein overexpressed in many cancers and associated with tumor progression.[5] The proposed mechanism involves the induction of G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation.[5]

Signaling Pathway Diagram

Caption: Hypothesized mechanism of action for Compound 91b1.

In Vivo Experimental Protocol: Xenograft Mouse Model

This protocol is adapted from studies evaluating the in vivo anticancer activity of quinoline derivatives.[5]

1. Animal Model:

-

Species: Nude mice (e.g., BALB/c nude mice).

-

Age/Weight: 4-6 weeks old, 18-22 g.

-

Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.[5]

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Cell Culture and Tumor Implantation:

-

Cell Line: A549 (human lung carcinoma) or KYSE450 (human esophageal squamous cell carcinoma).[5]

-

Cell Preparation: Cells are cultured in appropriate media, harvested during the logarithmic growth phase, and resuspended in sterile PBS or Matrigel.

-

Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Dosing and Administration:

-